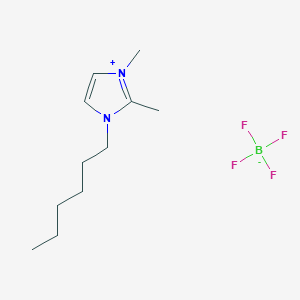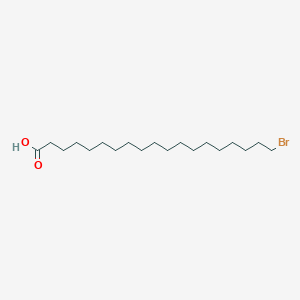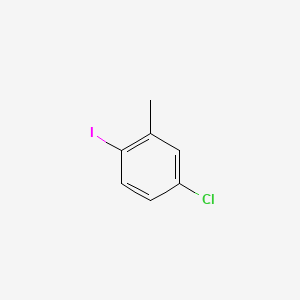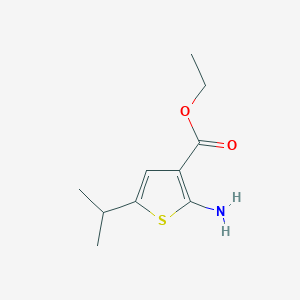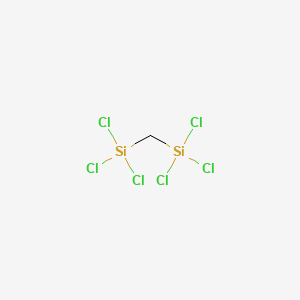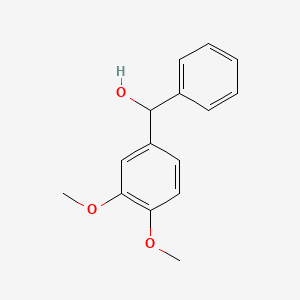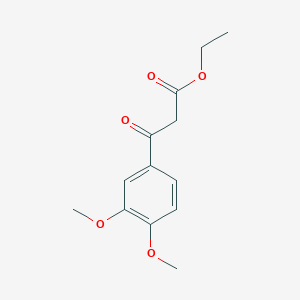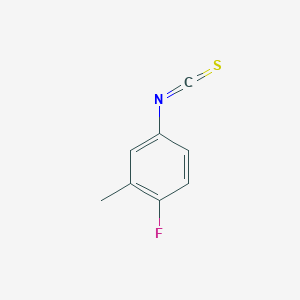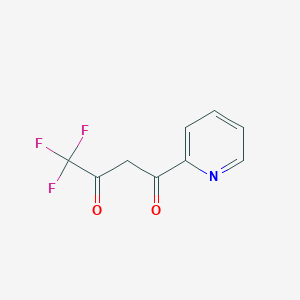
4,4,4-トリフルオロ-1-(ピリジン-2-イル)ブタン-1,3-ジオン
概要
説明
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H6F3NO2 . It is a solid substance that should be stored at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is characterized by the presence of a pyridin-2-yl group attached to a trifluorobutane-1,3-dione moiety .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a solid substance with a melting point of 173-174°C . It has a molecular weight of 217.15 .科学的研究の応用
光重合反応用発光プローブ
この化合物は、光重合反応の進捗状況を監視する発光プローブの開発に用いられてきました。 これらのプローブは、蛍光プローブ技術 (FPT) を使用して、ポリマーコーティングの厚さを測定することもできます .
磁気的および発光特性
この化合物で形成された錯体の磁気的および発光特性に関する研究が行われています。 たとえば、この β-ジケトンを配位子として使用して、プラセオジム (III) 錯体が合成されており、磁気および発光研究で潜在的な用途が示されています .
複素環式化合物の合成
この化合物は、医薬品や農薬でさまざまな用途があるイソキサゾール環などの複素環式化合物の合成に使用されます .
配位化学
これは、配位化学における配位子として、さまざまな金属と錯体を形成します。 これらの錯体は、構造特性と潜在的な用途について研究されています .
発光と磁気特性の研究
この化合物は、Sm (III) ベースの錯体のポリピリジル付加体を合成するために使用されます。 これらは、材料科学で影響を与える可能性のある発光および磁気特性について研究されています .
結晶構造解析
この配位子を含む新しい Co (II) 錯体が合成され、その結晶構造が解析されました。 この研究は、結晶学と材料科学の分野に貢献することができます .
Safety and Hazards
特性
IUPAC Name |
4,4,4-trifluoro-1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIWFKXEDHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377949 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4027-51-4 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

